(R,R)-DACH-pyridyl TROST ligand
Overview
Description
The (R,R)-DACH-pyridyl TROST ligand is a chiral ligand used in asymmetric catalysis, particularly in palladium-catalyzed reactions. This ligand is derived from 1,2-diaminocyclohexane and features a pyridyl group, which enhances its ability to induce enantioselectivity in various chemical reactions. The TROST ligand series, named after the chemist Barry Trost, is renowned for its effectiveness in asymmetric allylic alkylation reactions, making it a valuable tool in the synthesis of chiral compounds.
Mechanism of Action
Target of Action
The (R,R)-DACH-pyridyl TROST ligand is primarily used as a chiral ligand in asymmetric allylic alkylation . The primary targets of this ligand are the substrates involved in the allylic alkylation reactions. The ligand binds to these substrates and facilitates the reaction in a way that produces one enantiomer preferentially over the other.
Mode of Action
The this compound operates by binding to the substrate in the reaction and orienting it in such a way that the incoming nucleophile preferentially attacks one face of the substrate . This results in the formation of one enantiomer over the other, leading to an asymmetric reaction.
Biochemical Pathways
The this compound is involved in the biochemical pathway of asymmetric allylic alkylation . This reaction is a key step in the synthesis of many biologically active molecules, including pharmaceuticals. The downstream effects of this reaction can vary widely depending on the specific molecules being synthesized.
Result of Action
The primary result of the action of the this compound is the preferential formation of one enantiomer in an asymmetric allylic alkylation reaction . This can have significant implications in the synthesis of biologically active molecules, as the two enantiomers of a molecule can have very different biological activities.
Biochemical Analysis
Biochemical Properties
The (R,R)-DACH-pyridyl TROST ligand plays a significant role in biochemical reactions, particularly in asymmetric allylic alkylation
Cellular Effects
Its primary known function is in the field of organic chemistry, where it is used as a ligand in palladium-catalyzed reactions .
Molecular Mechanism
The this compound is known to be involved in the palladium-catalyzed Trost asymmetric allylic alkylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (R,R)-DACH-pyridyl TROST ligand typically involves the following steps:
Starting Materials: The synthesis begins with (R,R)-1,2-diaminocyclohexane and a pyridyl-containing phosphine compound.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as toluene or dichloromethane. The temperature is maintained between 0°C and 25°C to ensure optimal reaction rates and yields.
Purification: The resulting ligand is purified using column chromatography or recrystallization techniques to achieve high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle greater volumes of starting materials and solvents.
Automated Systems: Implementing automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing rates.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The (R,R)-DACH-pyridyl TROST ligand is primarily used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, making them versatile for synthesizing a wide range of chiral compounds.
Common Reagents and Conditions
Reagents: Common reagents used in these reactions include palladium(II) acetate, allylic substrates, and various nucleophiles such as malonates, amines, and alcohols.
Conditions: The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium tert-butoxide, and a solvent like tetrahydrofuran or dichloromethane. The temperature is usually maintained between 0°C and 50°C.
Major Products
The major products formed from these reactions are chiral allylic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Scientific Research Applications
The (R,R)-DACH-pyridyl TROST ligand has a wide range of scientific research applications, including:
Chemistry: It is extensively used in the synthesis of chiral molecules, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs.
Biology: The ligand is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs) and the development of new therapeutic agents.
Industry: The ligand is used in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials with specific chiral properties.
Comparison with Similar Compounds
The (R,R)-DACH-pyridyl TROST ligand is compared with other similar compounds, such as:
(R,R)-DACH-phenyl TROST ligand: This ligand features a phenyl group instead of a pyridyl group, which can influence the enantioselectivity and reactivity of the palladium complex.
(R,R)-DACH-naphthyl TROST ligand: This ligand contains a naphthyl group, providing different steric and electronic properties compared to the pyridyl and phenyl analogs.
(S,S)-DACH-pyridyl TROST ligand: The enantiomer of the this compound, which can produce opposite enantiomers of the chiral products.
The uniqueness of the this compound lies in its ability to provide high enantioselectivity and versatility in a wide range of asymmetric catalytic reactions, making it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201551-23-7 | |
Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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